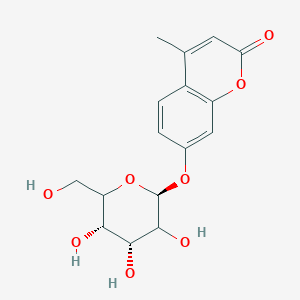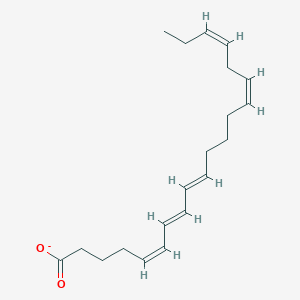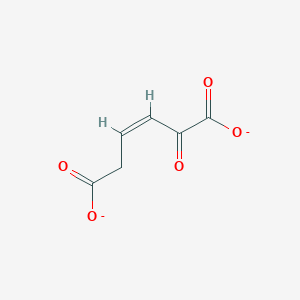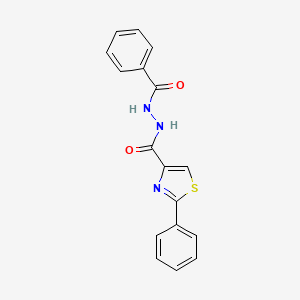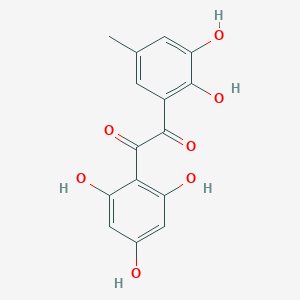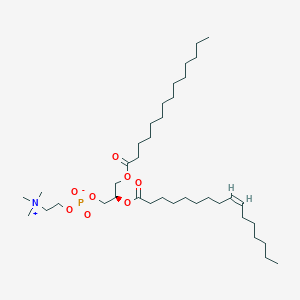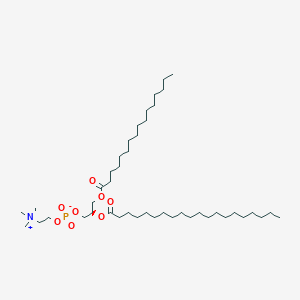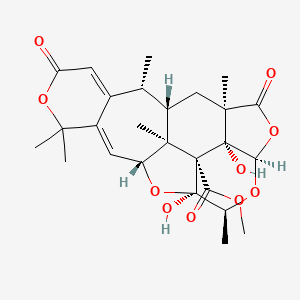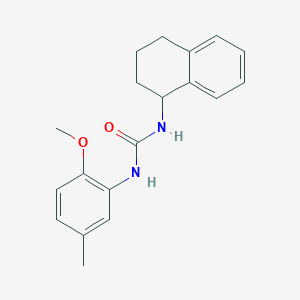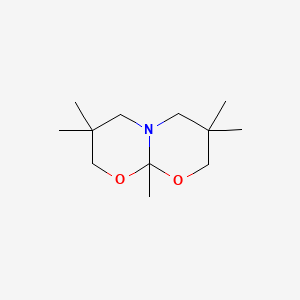
3,3,6,6,8a-Pentamethyltetrahydro-1,8-dioxa-4a-azanaphthalene
Descripción general
Descripción
3,3,6,6,8a-pentamethyltetrahydro-1,8-dioxa-4a-azanaphthalene is an oxazinooxazine.
Aplicaciones Científicas De Investigación
Synthetic Applications
The synthesis of derivatives of azanaphthalenes, including 3,3,6,6,8a-Pentamethyltetrahydro-1,8-dioxa-4a-azanaphthalene, has been explored for various applications. Biffin, Brown, and Sugimoto (1970) developed synthetic routes for mono-, di-, and tri-methyl derivatives of 1,2-dihydro-1,2,4,6,8-penta-azanaphthalene. They utilized oxidation methods to produce fully aromatic penta-azanaphthalenes, which are structurally related to 3,3,6,6,8a-Pentamethyltetrahydro-1,8-dioxa-4a-azanaphthalene (Biffin, Brown, & Sugimoto, 1970).
Petrochemical Analysis
In petrochemical research, derivatives of azanaphthalene have been identified in various petroleum samples, highlighting their role in understanding the composition of crude oils. Schmitter, Ignatiadis, and Arpino (1983) found azanaphthalene derivatives in crude oils, indicating the potential use of similar compounds in petrochemical analysis (Schmitter, Ignatiadis, & Arpino, 1983).
Photochemical Reactions
Hata, Ono, and Kawasaki (1975) studied the photochemical reactions of azanaphthalene N-oxides, leading to the formation of parent amines. This research contributes to understanding the photoinduced reactions of compounds similar to 3,3,6,6,8a-Pentamethyltetrahydro-1,8-dioxa-4a-azanaphthalene (Hata, Ono, & Kawasaki, 1975).
Organic Synthesis
The role of azanaphthalenes in organic synthesis has been demonstrated through various research studies. For instance, Solomon and Lee (2011) explored quinoline (1-azanaphthalene) compounds for their medical benefits, indicating the potential application of related compounds in drug development (Solomon & Lee, 2011).
Electronic Structural Studies
Research on the electronic transitions and orbital interactions of azanaphthalenes, as conducted by Jordan et al. (1971), provides insights into the electronic properties of similar compounds, which could have implications in material science and electronics (Jordan et al., 1971).
Propiedades
Nombre del producto |
3,3,6,6,8a-Pentamethyltetrahydro-1,8-dioxa-4a-azanaphthalene |
|---|---|
Fórmula molecular |
C12H23NO2 |
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
3,3,7,7,9a-pentamethyl-2,4,6,8-tetrahydro-[1,3]oxazino[2,3-b][1,3]oxazine |
InChI |
InChI=1S/C12H23NO2/c1-10(2)6-13-7-11(3,4)9-15-12(13,5)14-8-10/h6-9H2,1-5H3 |
Clave InChI |
HXCGBGUJRISVDD-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN2CC(COC2(OC1)C)(C)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

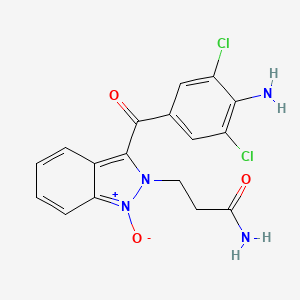
![(3S,3'S,4'R,5'S)-5'-(2-hydroxyethyl)-5-iodo-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1262829.png)
![2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1262831.png)
